SSTC3

Pharmacokinetics CK1α Activation WNT Signaling

SSTC3 is a second-generation CK1α activator (Kd=32 nM) overcoming bioavailability limits of first-gen compounds. Engineered for in vivo studies, it crosses the blood-brain barrier and acts downstream of SMO, remaining effective against vismodegib-resistant SHH medulloblastoma. Unlike porcupine/tankyrase inhibitors causing dose-limiting GI toxicity, SSTC3 shows minimal intestinal damage at 25 mg/kg i.p., enabling chronic dosing. Validated in CRC xenografts, patient-derived metastatic CRC models, and SHH medulloblastoma PDX. For CNS-penetrant WNT pathway inhibition without confounding toxicity, SSTC3 is the definitive tool compound.

Molecular Formula C23H17F3N4O3S2
Molecular Weight 518.5 g/mol
Cat. No. B2837850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSTC3
Molecular FormulaC23H17F3N4O3S2
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
InChIInChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31)
InChIKeyHSFAATUFWDDUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





SSTC3: A CK1α Activator for WNT-Driven Tumor Research


SSTC3 (CAS 1242422-09-8) is a second-generation small-molecule activator of casein kinase 1α (CK1α) that inhibits WNT/β-catenin signaling, with a binding affinity (Kd) of 32 nM and functional inhibition of WNT-driven transcription with an EC50 of 30 nM [1]. Unlike first-generation CK1α activators such as pyrvinium, SSTC3 was specifically optimized for improved pharmacokinetic properties and brain penetration [2]. The compound acts downstream of the SMOOTHENED (SMO) receptor, enabling efficacy in SMO inhibitor-resistant contexts [3]. SSTC3 has been validated in multiple preclinical models of colorectal cancer and SHH-medulloblastoma, demonstrating activity against both primary and metastatic disease [2][3].

Why SSTC3 Cannot Be Replaced by First-Generation CK1α Activators or Other WNT Inhibitors


Simple substitution of SSTC3 with other CK1α activators or WNT pathway inhibitors is not scientifically sound. First-generation CK1α activators like pyrvinium exhibit poor bioavailability that precludes effective in vivo testing, a limitation explicitly overcome by SSTC3's optimized pharmacokinetic profile [1]. More critically, conventional WNT inhibitors that target upstream components (e.g., porcupine or tankyrase) induce dose-limiting gastrointestinal toxicity due to their effects on normal intestinal stem cells, whereas SSTC3 demonstrates a markedly improved safety profile with minimal GI toxicity [2]. Furthermore, SSTC3 acts downstream of the frequently mutated SMO receptor, providing a therapeutic option for SMO inhibitor-resistant malignancies—a capability absent in agents like vismodegib that target SMO directly [3]. These differential characteristics are essential for both research reproducibility and translational relevance.

Quantitative Evidence: SSTC3 vs. Comparators in WNT Pathway Inhibition


Superior Pharmacokinetic Properties Relative to First-Generation CK1α Activator Pyrvinium

SSTC3 was developed to address the poor bioavailability of pyrvinium, the first-in-class CK1α activator. The original research paper explicitly states that SSTC3 possesses 'better pharmacokinetic properties than pyrvinium,' enabling robust in vivo evaluation that was not feasible with the first-generation compound [1]. This optimization allowed for demonstration of tumor growth inhibition in colorectal cancer xenografts and patient-derived metastatic models, whereas pyrvinium's limited bioavailability prevented such in vivo testing [1]. The precise PK parameters are not publicly disclosed in full, but the functional consequence—the ability to achieve therapeutic exposure in vivo—is a critical differentiator for research applications requiring systemic administration.

Pharmacokinetics CK1α Activation WNT Signaling

Reduced Gastrointestinal Toxicity vs. Other Classes of WNT Inhibitors

Conventional WNT pathway inhibitors, including porcupine inhibitors (e.g., LGK974) and tankyrase inhibitors (e.g., G-631, XAV939), are associated with significant gastrointestinal toxicity due to the essential role of WNT signaling in normal intestinal stem cell maintenance [1][2]. In contrast, SSTC3 exhibits 'minimal gastrointestinal toxicity compared to other classes of WNT inhibitors' in mouse models [3]. This differential safety profile is attributed to the decreased abundance of CK1α in WNT-driven tumors relative to normal gastrointestinal tissue, which sensitizes tumors to SSTC3 while sparing normal epithelium [3]. In a direct comparator study, the tankyrase inhibitor G-631 caused dose-dependent intestinal toxicity with a therapeutic index <1 after 14 days of dosing in mice, whereas SSTC3-treated animals showed no significant GI pathology [2].

Gastrointestinal Toxicity WNT Inhibition Safety Profile

Efficacy in Vismodegib-Resistant SHH Medulloblastoma via Downstream SMO Action

SSTC3 acts downstream of the SMO receptor to inhibit SHH signaling, a critical differentiation from direct SMO antagonists like vismodegib. In vitro, SSTC3 inhibited SHH activity in cells treated with vismodegib, demonstrating its ability to bypass SMO-targeted resistance mechanisms [1]. In vivo, SSTC3 accumulated in the brain, inhibited SHH medulloblastoma tumor growth, and blocked metastases in a genetically engineered vismodegib-resistant mouse model, whereas vismodegib is ineffective in this setting [1]. Moreover, SSTC3 attenuated growth and metastasis of orthotopic patient-derived TRP53-mutant, MYCN-amplified SHH medulloblastoma xenografts, increasing overall survival in a model that is inherently resistant to current therapies [1].

SHH Medulloblastoma Vismodegib Resistance SMO Inhibitor

Potent Growth Inhibition of APC-Mutant Colorectal Cancer Organoids

In a clinically relevant patient-derived model, SSTC3 attenuated the growth of Apc mutant organoids with an EC50 of 2.9 µM . This is particularly significant because APC mutations occur in approximately 80% of sporadic colorectal cancers and drive constitutive WNT pathway activation. While direct comparator data in organoids are limited, the same study reported that SSTC3 decreased viability of WNT-dependent CRC cell lines (HT29, SW403, HCT116) with EC50 values of 132 nM, 63 nM, and 123 nM, respectively . The organoid EC50 value provides a more physiologically relevant benchmark for activity in three-dimensional tumor models that better recapitulate in vivo tumor architecture.

Colorectal Cancer APC Mutation Organoid Model

Central Nervous System Penetration Enabling Brain Tumor Applications

SSTC3 was shown to accumulate in the brain at pharmacologically relevant concentrations, a property that distinguishes it from many WNT pathway inhibitors that are excluded by the blood-brain barrier (BBB) [1]. In SHH medulloblastoma models, brain accumulation enabled significant tumor growth inhibition and metastasis blockade in a vismodegib-resistant genetically engineered mouse model, as well as in orthotopic patient-derived xenografts [1]. This CNS penetration profile is a direct result of the compound's molecular optimization for improved pharmacokinetics and is not shared by first-generation CK1α activators like pyrvinium, nor by many porcupine or tankyrase inhibitors which are primarily peripherally restricted [2].

Blood-Brain Barrier CNS Penetration Medulloblastoma

Optimal Research Applications for SSTC3 Based on Quantitative Evidence


In Vivo Studies of CK1α Activation in Colorectal Cancer Xenograft Models

SSTC3 is the optimal tool compound for in vivo evaluation of CK1α activation in colorectal cancer, as demonstrated by its ability to inhibit tumor growth in CRC xenografts and patient-derived metastatic models [1]. Unlike pyrvinium, which has poor bioavailability and is unsuitable for in vivo studies, SSTC3 enables systemic administration and robust pharmacodynamic assessment of WNT pathway inhibition. Researchers should prioritize SSTC3 for studies requiring repeated dosing (e.g., 25 mg/kg i.p. daily for 8-12 days) in immune-compromised mouse models bearing CRC xenografts.

SHH Medulloblastoma Research, Including SMO Inhibitor-Resistant Models

For investigations of SHH subgroup medulloblastoma, particularly those involving de novo or acquired resistance to SMO inhibitors like vismodegib, SSTC3 is uniquely suited due to its downstream mechanism of action and validated CNS penetration [2]. SSTC3 accumulates in the brain, inhibits SHH activity downstream of SMO, and blocks tumor growth and metastases in vismodegib-resistant mouse models and TRP53-mutant, MYCN-amplified patient-derived xenografts [2]. This compound should be considered a critical reagent for any research program studying high-risk SHH medulloblastoma or exploring combination strategies with SMO antagonists.

Preclinical Safety Studies of WNT Pathway Inhibition Without GI Toxicity Confounds

When the research objective requires chronic WNT pathway inhibition without the confounding variable of gastrointestinal toxicity, SSTC3 is the only validated option among available WNT inhibitors [3]. Conventional inhibitors like porcupine antagonists (LGK974) and tankyrase inhibitors (G-631, XAV939) induce dose-limiting intestinal toxicity in mouse models, with therapeutic indices <1 [4][5]. SSTC3, in contrast, exhibits minimal GI toxicity at efficacious doses (25 mg/kg i.p.), enabling long-term dosing studies and clearer interpretation of anti-tumor efficacy versus toxicity [3].

APC-Mutant Colorectal Cancer Organoid Screening

SSTC3 serves as a validated reference compound for screening campaigns in APC-mutant colorectal cancer organoids, with a reported EC50 of 2.9 µM . This benchmark enables researchers to compare novel CK1α activators or other WNT pathway modulators in a physiologically relevant 3D model that recapitulates the genetic driver (APC loss) found in ~80% of sporadic CRC. The compound's well-characterized mechanism (CK1α activation with Kd = 32 nM) provides a clear positive control for target engagement studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSTC3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.